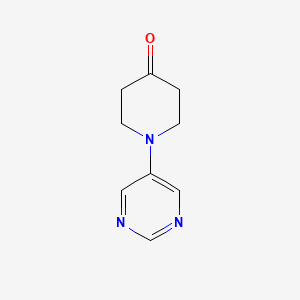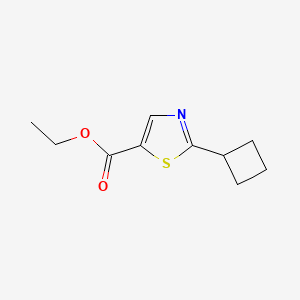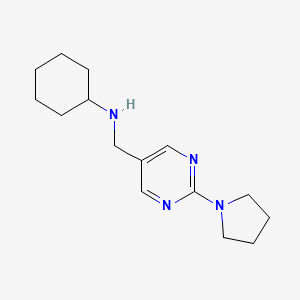
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cyclohexanamine is a compound that features a pyrimidine ring substituted with a pyrrolidine group and a cyclohexanamine moiety. This compound is of interest due to its potential pharmacological activities and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cyclohexanamine typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a starting material, which reacts with pyrrolidine in the presence of trifluoroacetic acid . This reaction is carried out under mild conditions and yields the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce the corresponding amines.
Aplicaciones Científicas De Investigación
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cyclohexanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential use as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cyclohexanamine involves its interaction with specific molecular targets. It can act as an antagonist or modulator of various receptors, such as the vanilloid receptor 1 and the insulin-like growth factor 1 receptor . Additionally, it can inhibit enzymes like phosphodiesterase type 5 and isocitrate dehydrogenase 1, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Shares the pyrimidine and pyrrolidine moieties but lacks the cyclohexanamine group.
N-(4,4-Diarylbutyl)pyrimidin-2-amine: Similar pyrimidine structure with different substituents.
Uniqueness
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cyclohexanamine is unique due to the presence of the cyclohexanamine group, which can influence its pharmacological properties and chemical reactivity. This structural feature may enhance its binding affinity to certain biological targets and improve its stability in various chemical reactions .
Propiedades
Fórmula molecular |
C15H24N4 |
|---|---|
Peso molecular |
260.38 g/mol |
Nombre IUPAC |
N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]cyclohexanamine |
InChI |
InChI=1S/C15H24N4/c1-2-6-14(7-3-1)16-10-13-11-17-15(18-12-13)19-8-4-5-9-19/h11-12,14,16H,1-10H2 |
Clave InChI |
HOHJBPZDKWCKET-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NCC2=CN=C(N=C2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclohexyl-2-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B15058768.png)


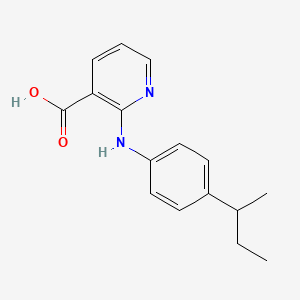
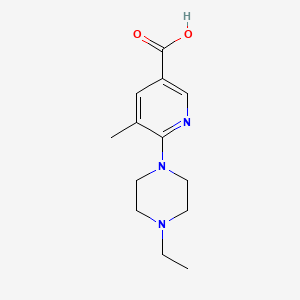

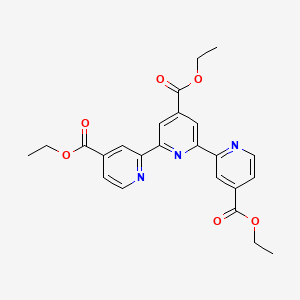
![6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15058827.png)
